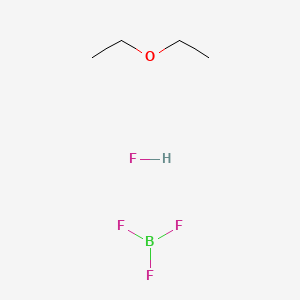
Fluoroboric acid diethyl ether complex
Übersicht
Beschreibung
Fluoroboric acid diethyl ether complex, also known as Tetrafluoroboric acid diethyl ether complex, is a chemical compound with the linear formula: HBF4 · O(CH2CH3)2 . It is commonly used in laboratory settings .
Synthesis Analysis
Tetrafluoroboric acid diethyl ether complex can be used to facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .Molecular Structure Analysis
The molecular formula of Fluoroboric acid diethyl ether complex is C4H11BF4O . It has a molecular weight of 161.93 .Chemical Reactions Analysis
This compound can facilitate phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .Physical And Chemical Properties Analysis
Fluoroboric acid diethyl ether complex is a liquid with a density of 1.19 g/mL at 20 °C (lit.) . It reacts in water and is miscible with dichloromethane . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Ligand Synthesis
The Fluoroboric acid diethyl ether complex serves as a versatile ligand precursor. It can facilitate the decomplexation of phosphine-borane complexes, leading to the preparation of bisphosphine ligands. These ligands find applications in catalysis, particularly in transition-metal-catalyzed reactions. Researchers exploit their tunable electronic properties and steric effects to enhance selectivity and reactivity in various chemical transformations .
Electrochemistry and Battery Technology
In electrochemical systems, the complex contributes to the development of high-performance electrolytes. Its stability and ability to solvate cations make it suitable for use in lithium-ion batteries, supercapacitors, and other energy storage devices. Researchers investigate its behavior as an electrolyte additive to improve battery performance, safety, and cycle life .
Materials Science and Coordination Polymers
The Fluoroboric acid diethyl ether complex participates in the synthesis of coordination polymers and metal-organic frameworks (MOFs). By coordinating with metal ions, it forms intricate structures with tunable porosity, which find applications in gas storage, separation, and catalysis. Researchers explore its role in designing functional materials with tailored properties .
Fluorination Reactions
Fluorination is essential in pharmaceuticals, agrochemicals, and materials science. The complex acts as a source of fluorine, enabling selective fluorination reactions. It can transfer fluorine atoms to organic substrates, leading to the introduction of fluorine-containing functional groups. These reactions are valuable for modifying drug molecules, improving their pharmacokinetics, and enhancing bioavailability .
Analytical Chemistry
Researchers use the complex as a titrant in acid-base titrations due to its strong acidity. Its unique properties allow precise determination of basicity and acidity in various samples. Additionally, it serves as a reference standard for pH calibration and as a reagent in spectroscopic analyses, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Fluoride Ion Source
The complex dissociates in solution, releasing fluoroborate ions (BF₄⁻). These ions serve as a convenient source of fluoride ions (F⁻) for various reactions. Fluoride ions participate in nucleophilic substitutions, rearrangements, and other synthetic transformations. Researchers utilize them in organic synthesis, especially when selective fluorination is required .
Safety and Hazards
Fluoroboric acid diethyl ether complex is classified as a hazardous material. It can cause severe skin burns and eye damage . It is also flammable and harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to handle under inert gas while protecting from moisture .
Wirkmechanismus
Target of Action
Fluoroboric acid diethyl ether complex is primarily used as a Lewis acid catalyst in organic synthesis . It is known to target carbonyl groups, facilitating various condensation reactions .
Mode of Action
The complex acts by activating carbonyl groups, making them more susceptible to nucleophilic attack . This activation is achieved through the formation of a coordinate covalent bond between the Lewis acid (the complex) and the Lewis base (carbonyl oxygen), which increases the electrophilicity of the carbonyl carbon .
Biochemical Pathways
The complex is involved in the facilitation of phosphine-borane decomplexation from bisphosphine-borane complexes for the preparation of bisphosphine ligands . It can also act as ligands to synthesize with transition-metal complexes .
Result of Action
The activation of carbonyl groups by the complex leads to the facilitation of various condensation reactions . This can result in the formation of a wide range of organic compounds, depending on the specific reactants involved .
Action Environment
The action of the fluoroboric acid diethyl ether complex can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it reacts with water . Its storage temperature is also crucial for maintaining its stability and efficacy .
Eigenschaften
IUPAC Name |
ethoxyethane;trifluoroborane;hydrofluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHGDBFMJCLEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCOCC.F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetrafluoroboric acid diethyl ether complex | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19845 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethoxyethane;trifluoroborane;hydrofluoride | |
CAS RN |
67969-82-8 | |
| Record name | Borate(1-), tetrafluoro-, hydrogen, compd. with 1,1'-oxybis[ethane] (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen tetrafluoroborate(1-), compound with ethyl ether (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Aminocycloheptyl)methyl]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2848583.png)

![N-Benzyl-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2848589.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848590.png)
![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2848593.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2848595.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)
![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)

![5-(4-fluorophenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2848601.png)
![4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2848603.png)
